2-Phenylbenzo[d]thiazol-6-ol
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Overview
Description
2-Phenylbenzo[d]thiazol-6-ol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a thiazole ring, with a phenyl group attached at the 2nd position and a hydroxyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbenzo[d]thiazol-6-ol typically involves the reaction of 2-aminothiophenol with an aromatic aldehyde. One common method is the condensation reaction between 2-aminothiophenol and benzaldehyde in the presence of a catalyst such as sodium metabisulfite (Na2S2O5) in ethanol at 50°C . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Phenylbenzo[d]thiazol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-phenylbenzo[d]thiazol-6-one.
Reduction: Formation of 2-phenylbenzo[d]thiazol-6-amine.
Substitution: Formation of various substituted benzothiazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-Phenylbenzo[d]thiazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Phenylbenzo[d]thiazol-6-ol involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . The compound’s anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Lacks the hydroxyl group at the 6th position.
2-Phenylbenzo[d]oxazole: Contains an oxygen atom in place of the sulfur atom in the thiazole ring.
2-Phenylbenzo[d]imidazole: Contains a nitrogen atom in place of the sulfur atom in the thiazole ring.
Uniqueness
2-Phenylbenzo[d]thiazol-6-ol is unique due to the presence of the hydroxyl group at the 6th position, which imparts distinct chemical reactivity and biological activity. This hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with biological targets and enhancing its solubility in aqueous environments .
Properties
Molecular Formula |
C13H9NOS |
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Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-phenyl-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C13H9NOS/c15-10-6-7-11-12(8-10)16-13(14-11)9-4-2-1-3-5-9/h1-8,15H |
InChI Key |
QCYZKBYUZYTYEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Origin of Product |
United States |
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